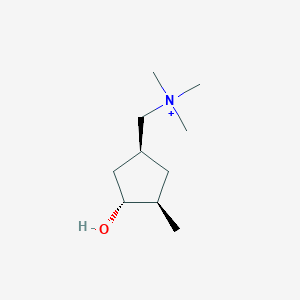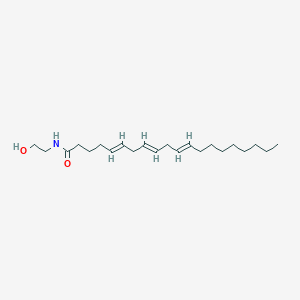
Acetaldehyde, dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, dimethylhydrazone is a chemical compound with the formula C4H10N2. Its molecular weight is 86.1356 . It is also known by other names such as (CH3)2NN=CHCH3 and Ethanal, dimethylhydrazone .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, hydrazones are generally formed by the action of hydrazine on ketones or aldehydes .Molecular Structure Analysis
The molecular structure of this compound has been determined by various methods including 1H nuclear magnetic resonance spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The interactions between hydrogen bond donors (dimethylamine (DMA) and methanol (MeOH)) and acceptors (formaldehyde dimethylhydrazone, acetaldehyde N,N-dimethylhydrazone and N-nitrosodimethylamine) were theoretically investigated by DFT . The hydrogen bonding interactions were found on several bonding sites of the acceptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of aldehydes and ketones. They are generally soluble in water, with solubility decreasing as the carbon chain increases in length .Aplicaciones Científicas De Investigación
Stereochemistry and Structural Analysis
- Stereochemistry of Dimethylhydrazones : Acetaldehyde dimethylhydrazone (DMH) and its variants have been structurally analyzed using nuclear magnetic resonance spectroscopy, contributing to the understanding of their stereochemical properties. This research aids in comprehending the molecular behavior of DMH compounds (Newcomb & Bergbreiter, 1977).
Analytical Chemistry and Environmental Studies
- Identification in Soil Samples : DMH, among other compounds, has been identified in soil samples using advanced extraction and analytical techniques. This research is crucial in environmental chemistry, particularly in understanding the transformation products of related compounds in soil (Kosyakov et al., 2015).
Gas Chromatography Applications
- Gas Chromatographic Analysis : The use of DMH in gas chromatographic analysis demonstrates its utility in separating and identifying long-chain aldehydes. This methodological approach is significant in analytical chemistry for substance identification and separation (Johnson, Pearson, & Dugan, 1970).
Chemical Reaction Dynamics
- Thermal Isomerization Studies : Investigating the Gibbs energy of activation for the thermal isomerization of DMH variants enhances the understanding of chemical reaction dynamics at the molecular level (Lu, 2009).
Biochemical Research
- DNA Interaction Studies : Research on the interaction of acetaldehyde with DNA, which forms stable adducts, is pivotal in understanding its mutagenic and carcinogenic properties. This research is significant in the fields of toxicology and molecular biology (Wang et al., 2000).
Synthesis and Chemical Reactions
- Acetal Synthesis : DMH has been utilized in the synthesis of acetals, demonstrating its importance in organic synthesis and chemical reactions. This knowledge contributes to the field of organic chemistry and industrial applications (Gandi, Silva, & Rodrigues, 2005).
Sensor Development
- Detection in Liquor and Spirits : The development of fluorescence sensors for acetaldehyde, including DMH derivatives, highlights its application in the food industry, particularly for quality control in liquor and spirits (Yang et al., 2019).
Mecanismo De Acción
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Acetaldehyde, dimethylhydrazone . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
Número CAS |
7422-90-4 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
N-(ethylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3 |
Clave InChI |
FDWQPDLACZBQBC-UHFFFAOYSA-N |
SMILES isomérico |
C/C=N/N(C)C |
SMILES |
CC=NN(C)C |
SMILES canónico |
CC=NN(C)C |
| 7422-90-4 | |
Sinónimos |
A 078 A-078 A078 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1235186.png)



![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)


![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)

